Phox-I1

Vue d'ensemble

Description

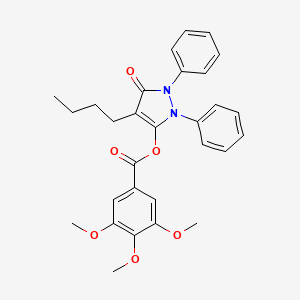

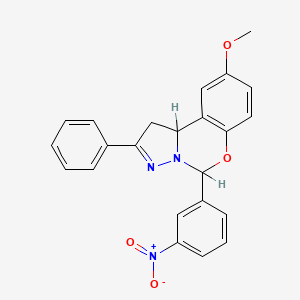

Phox-I1 is an inhibitor of NOX2, a NADPH oxidase enzyme complex responsible for reactive oxygen species production . It targets the interactive site of p67phox with Rac GTPase . The CAS number for Phox-I1 is 1388151-90-3 . The chemical formula is C23H19N3O4, with an exact mass of 401.14 and a molecular weight of 401.422 .

Synthesis Analysis

Phox-I1 was developed through rational design and in silico screening . It was designed to target the interactive site of p67phox with Rac GTPase, a necessary step in the signaling leading to NOX2 activation .

Molecular Structure Analysis

The molecular structure of Phox-I1 includes elements C, H, N, and O, with elemental composition as follows: C, 68.82; H, 4.77; N, 10.47; O, 15.94 .

Chemical Reactions Analysis

Phox-I1 binds to p67phox with a submicromolar affinity and abrogates Rac1 binding . It is effective in inhibiting NOX2-mediated superoxide production dose-dependently in human and murine neutrophils .

Physical And Chemical Properties Analysis

It is soluble in DMSO . The storage condition is dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Applications De Recherche Scientifique

Inhibition in Inflammation

Phox-I1 has been identified as a small molecule inhibitor targeting the Rac GTPase-p67^phox^ signaling axis, a key component in the activation of the NOX2 enzyme complex in neutrophils. NOX2 is crucial for the production of reactive oxygen species and is a significant mediator of inflammation. Through rational design and in silico screening, Phox-I1 was found to bind to p67^phox^ with submicromolar affinity, effectively inhibiting the binding of Rac1. This inhibition directly impacts the NOX2-mediated superoxide production in human and murine neutrophils, offering potential utility in controlling inflammation without noticeable toxicity. Further medicinal chemistry characterizations have led to promising analogs and insight into the structure-activity relationship of Phox-I1 (Bosco et al., 2012).

Cross-Linking Mass Spectrometry

PhoX, a new trifunctional cross-linking reagent introduced for chemical cross-linking mass spectrometry, has shown significant potential in studying protein structures. PhoX, with its stable phosphonic acid handle, enables efficient and specific enrichment of cross-linked peptides, a crucial step in identifying peptide pairs formed through covalent connections. This feature has proven instrumental in generating structural models of various proteins and protein complexes, including the LRP1/RAP complex. The application of PhoX extends to complex lysates, demonstrating its utility in the broader context of biochemical and molecular biology research (Steigenberger et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

9-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-18-10-11-22-19(13-18)21-14-20(15-6-3-2-4-7-15)24-25(21)23(30-22)16-8-5-9-17(12-16)26(27)28/h2-13,21,23H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKZDTUTWZFSRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phox-I1 | |

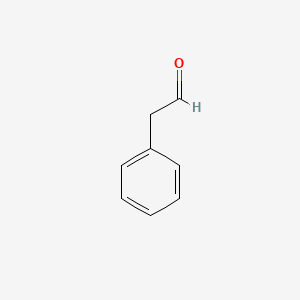

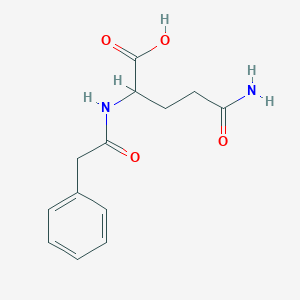

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

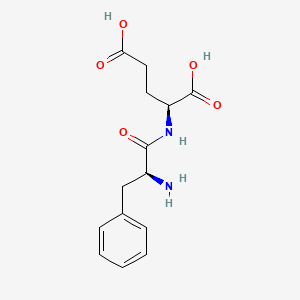

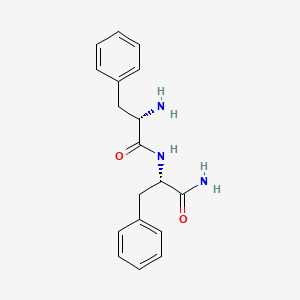

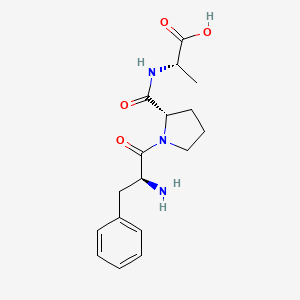

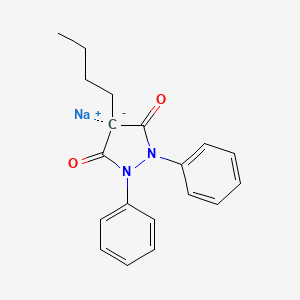

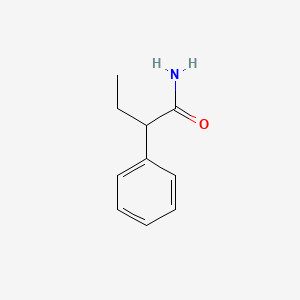

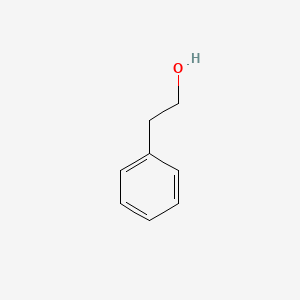

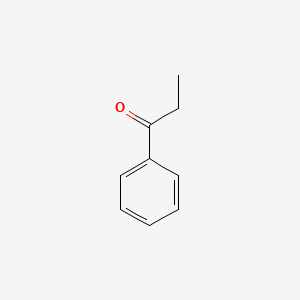

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)